4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound featuring a piperidine-thiomorpholine hybrid scaffold. The molecule comprises a piperidine ring substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a thiomorpholine-4-carbonyl moiety. The 3-chlorophenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZARIFEVBICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic Acid
The synthesis begins with the alkylation of piperidine-3-carboxylic acid. Reacting piperidine-3-carboxylic acid with 3-chlorobenzyl chloride in dichloromethane (DCM) under basic conditions (Na₂CO₃) yields 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid. This step proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride electrophile.
Reaction Conditions :
Synthesis of Thiomorpholine-4-carbonyl Chloride
Thiomorpholine is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction is conducted under reflux (70°C, 4 hours), yielding thiomorpholine-4-carbonyl chloride, a key electrophile for subsequent amide bond formation.
Reaction Conditions :
Coupling of Piperidine and Thiomorpholine Moieties
The final step involves coupling 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid with thiomorpholine-4-carbonyl chloride. This is achieved using a Schlenk line under inert atmosphere (N₂) to prevent moisture interference. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature.
Reaction Conditions :
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Coupling Agent : Thiomorpholine-4-carbonyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Tetrahydrofuran
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Temperature : 0°C → room temperature, 18 hours
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, DCM) enhance reaction rates compared to nonpolar solvents. Lower temperatures (0–5°C) minimize side reactions during acyl chloride coupling, improving yields by 15–20%.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) accelerates amide bond formation, reducing reaction time to 8 hours with a yield increase to 78%.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 245–246°C |
| Solubility | DCM, THF, sparingly in H₂O |
| Retention Factor (TLC) | 0.23 (CHCl₃/MeOH 9:1) |
Challenges and Mitigation Strategies
Purification Difficulties
The compound’s polarity complicates column chromatography. Gradient elution (hexane → ethyl acetate) with silica gel 60 achieves >95% purity. Recrystallization from ethanol/water (1:1) further refines the product.
Moisture Sensitivity
Thiomorpholine-4-carbonyl chloride is hygroscopic. Storage over molecular sieves (4Å) and use of anhydrous solvents prevent hydrolysis.
Applications and Derivatives
While biological data for this specific compound remain undisclosed, structural analogs exhibit inhibitory activity against PARP-1 and monoamine oxidases, suggesting potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine show efficacy against various bacterial strains, making them potential candidates for antibiotic development . The presence of the piperidine moiety enhances the lipophilicity and bioavailability of these compounds, which is crucial for their effectiveness as antimicrobial agents.
Analgesic and Anti-inflammatory Properties
Thiomorpholines have been investigated for their analgesic and anti-inflammatory effects. In particular, the compound's ability to modulate pain pathways suggests its potential use in pain management therapies. Preliminary studies have shown that similar structures can inhibit certain inflammatory mediators, thus reducing pain and inflammation in experimental models .
CNS Activity
The piperidine ring in this compound is associated with various central nervous system (CNS) activities. Compounds with similar structures have been noted for their effects on neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety . The modulation of serotonin and dopamine pathways by thiomorpholine derivatives opens avenues for developing new antidepressants or anxiolytics.
Agrochemical Applications
Insecticidal Properties
Recent patents have highlighted the insecticidal efficacy of thiomorpholine derivatives, including those structurally related to this compound. These compounds exhibit activity against a variety of agricultural pests, providing a potential alternative to traditional pesticides . Their selective toxicity towards insects while being less harmful to non-target organisms is a significant advantage in sustainable agriculture.
Herbicidal Activity
Thiomorpholines have also been studied for their herbicidal properties. Research indicates that these compounds can inhibit plant growth by disrupting metabolic pathways in weeds, thereby offering a new approach to weed management in crops . The development of herbicides based on this scaffold could contribute to integrated pest management strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of thiomorpholine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the thiomorpholine ring or substituents on the piperidine moiety can significantly influence their pharmacological profiles. Comprehensive SAR studies help identify key structural features responsible for enhanced potency and selectivity against specific biological targets .
Mechanism of Action
The mechanism by which 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, while the thiomorpholine moiety may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
The 3-chlorophenyl group is a common motif in bioactive compounds. Key structural analogs include:
Key Observations :
- Substituent Position: The 3-chlorophenyl group (meta-substitution) in the target compound contrasts with ortho/para-substituted analogs (e.g., 2-chloro-6-fluorophenyl in ).
- Heterocyclic Modifications: Replacing thiomorpholine with piperazine (as in compound 11f ) or piperazinone (as in ) alters ring electronics and solubility. Thiomorpholine’s sulfur atom may confer resistance to oxidative metabolism compared to oxygen-containing morpholine.
Biological Activity
The compound 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This compound features a piperidine moiety, which is known for its pharmacological versatility, and a thiomorpholine ring that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure
The chemical structure of This compound can be represented as follows:
This structure includes:
- A piperidine ring (a six-membered ring containing one nitrogen atom).
- A thiomorpholine ring (a sulfur-containing six-membered ring).
- A 3-chlorophenyl group attached to the piperidine.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with thiomorpholine rings have been shown to possess antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) for some related compounds against various bacterial strains were reported in studies, showcasing their potential as antimicrobial agents .
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes. For example, piperidine derivatives have been linked to the inhibition of human acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The binding affinity of these compounds at the catalytic site has been explored through molecular docking studies, suggesting that modifications in their structure can enhance their inhibitory potency .
Anticancer Potential
There is emerging evidence that compounds with similar structures may exhibit anticancer properties. Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Study 1: Antimicrobial Efficacy
In a recent study, various thiomorpholine derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that certain derivatives had MIC values as low as 1.95 μg/mL against Micrococcus luteus and Bacillus spp., indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| A | 1.95 | Micrococcus luteus |
| B | 3.91 | Bacillus spp. |
| C | 7.81 | Streptococcus spp. |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of piperidine derivatives, including those similar to This compound . The results indicated that these compounds could inhibit AChE significantly, with some showing IC50 values in the nanomolar range, highlighting their potential therapeutic applications in treating neurodegenerative diseases .
| Compound | IC50 (nM) | Enzyme Target |
|---|---|---|
| D | 50 | Acetylcholinesterase |
| E | 200 | Urease |
Study 3: Anticancer Activity
A study investigating the anticancer effects of piperidine derivatives revealed that certain compounds could induce apoptosis in breast cancer cell lines. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Q & A
Q. What are the recommended synthetic routes for 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine?
A plausible synthetic approach involves coupling the piperidine and thiomorpholine moieties. For example, the piperidine-3-carbonyl intermediate can be synthesized via acylation of piperidine derivatives, followed by alkylation with 3-chlorobenzyl chloride. Thiomorpholine can be introduced through nucleophilic substitution or coupling reactions. A methodologically robust strategy includes using chloroacetyl chloride for acylation (as demonstrated in morpholine derivatives ), followed by purification via column chromatography with gradient elution. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like N-alkylated byproducts .
Q. How can researchers validate the structural integrity of this compound?
Combine multiple spectroscopic and chromatographic techniques:
- X-ray crystallography for unambiguous confirmation of stereochemistry and bond connectivity (e.g., as applied to piperidine derivatives in ).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon frameworks. Key signals include the thiomorpholine sulfur atom’s deshielding effect (~δ 3.5–4.5 ppm for adjacent protons).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight within <2 ppm error.
- HPLC with a C18 column (UV detection at 254 nm) to assess purity >95% .
Q. What safety protocols are essential for handling this compound?
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of thiomorpholine derivatives .
- Conduct stability tests under varying pH and temperature conditions to identify decomposition pathways.
- Store in anhydrous environments (≤ -20°C) to prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Systematic meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and control groups. For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or solvent effects (DMSO vs. PBS) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3-chlorophenyl with fluorophenyl) to isolate contributions of specific functional groups to activity .
- Theoretical modeling : Use density functional theory (DFT) to predict binding affinities and compare with experimental results, identifying outliers for reevaluation .
Q. What methodological strategies optimize the compound’s synthetic yield and purity?
- DoE (Design of Experiments) : Vary parameters like reaction time (6–24 h), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd/C) to identify optimal conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time, minimizing over-reaction or degradation .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability without compromising yield .
Q. How can computational methods enhance understanding of this compound’s pharmacological potential?
- Molecular docking : Screen against target proteins (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays. Focus on the 3-chlorophenyl group’s hydrophobic interactions and thiomorpholine’s sulfur as a hydrogen-bond acceptor .
- MD (Molecular Dynamics) simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .
- ADMET prediction : Use tools like SwissADME to forecast bioavailability, blood-brain barrier penetration, and metabolic liabilities (e.g., CYP450 interactions) .
Q. What experimental designs are suitable for analyzing this compound’s reactivity under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, monitoring degradation via LC-MS. Thiomorpholine’s sulfur may oxidize to sulfoxide under acidic conditions, requiring antioxidant stabilizers (e.g., BHT) .
- Plasma protein binding studies : Use equilibrium dialysis to measure unbound fraction, correlating with pharmacokinetic profiles .
Methodological Notes
- Key citations : Prioritized peer-reviewed journals (e.g., Future Journal of Pharmaceutical Sciences ), conference proceedings , and safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
